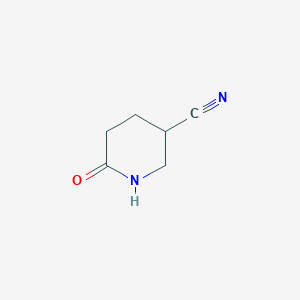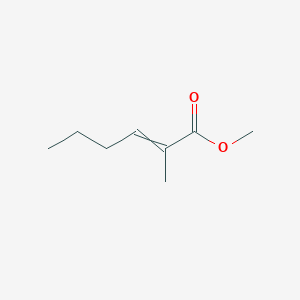![molecular formula C7H4N4S B13960931 7H-Thiazolo[5,4-e]benzotriazole CAS No. 211-28-9](/img/structure/B13960931.png)
7H-Thiazolo[5,4-e]benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Thiazolo[5,4-e]benzotriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is part of the broader class of thiazole compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 7H-Thiazolo[5,4-e]benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with orthoesters or orthoacids, followed by cyclization to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
7H-Thiazolo[5,4-e]benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
7H-Thiazolo[5,4-e]benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7H-Thiazolo[5,4-e]benzotriazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
7H-Thiazolo[5,4-e]benzotriazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique structure, which allows for a broader range of chemical reactions and applications. Its versatility in synthesis and potential for various biological activities make it a valuable compound in scientific research .
Propiedades
Número CAS |
211-28-9 |
|---|---|
Fórmula molecular |
C7H4N4S |
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
7H-[1,3]thiazolo[5,4-e]benzotriazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2 |
Clave InChI |
UHYISDCXHNDRHZ-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=CC3=NN=NC3=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)







![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)


